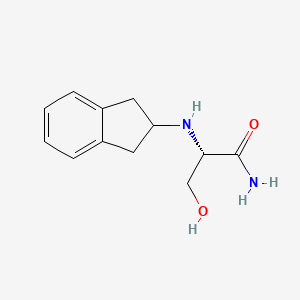
CHF-2993
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHF-2993 is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indane moiety and a hydroxyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CHF-2993 typically involves the following steps:
Formation of the Indane Moiety: The indane structure is synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Amination: The indane derivative undergoes amination to introduce the amino group. This is often achieved using reductive amination techniques.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, the compound’s chiral nature makes it valuable for studying enantioselective processes and interactions with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring chiral purity.
Mécanisme D'action
The mechanism of action of CHF-2993 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The indane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, ®-: The enantiomer of the (S)-form, with different biological activity.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar indane structure but different functional groups.
Cresol: An aromatic compound with a hydroxyl group, used for comparison in terms of reactivity and applications.
Uniqueness
CHF-2993 is unique due to its chiral nature and the presence of both hydroxyl and amino groups. This combination allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
202914-21-4 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
(2S)-2-(2,3-dihydro-1H-inden-2-ylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C12H16N2O2/c13-12(16)11(7-15)14-10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,14-15H,5-7H2,(H2,13,16)/t11-/m0/s1 |
Clé InChI |
MZRNXGZQIIFZTC-NSHDSACASA-N |
SMILES |
C1C(CC2=CC=CC=C21)NC(CO)C(=O)N |
SMILES isomérique |
C1C(CC2=CC=CC=C21)N[C@@H](CO)C(=O)N |
SMILES canonique |
C1C(CC2=CC=CC=C21)NC(CO)C(=O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CHF-2993; CHF2993; CHF 2993; UNII-5NY5Q1OUZ3; 5NY5Q1OUZ3. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















